2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol is an organic compound that features a phenol group substituted with benzylsulfanyl, diethylamino, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing the nitro group to the phenol ring through nitration using nitric acid and sulfuric acid.
Alkylation: Adding the benzylsulfanyl group via a nucleophilic substitution reaction.
Amination: Introducing the diethylamino group through a Mannich reaction, which involves formaldehyde, diethylamine, and the phenol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its phenolic structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the nitro group can act as an electron-withdrawing group, influencing the compound’s reactivity. The benzylsulfanyl and diethylamino groups can further modulate the compound’s chemical properties and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Benzylsulfanyl)methyl]-6-methyl-4-pyrimidinamine
- 6-Benzylsulfanyl-2-methyl-5-(triphenyl-phosphanylidene)-5H-pyrimidin-4-one
Uniqueness
2-[(Benzylsulfanyl)methyl]-6-[(diethylamino)methyl]-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61151-48-2 |
---|---|
Molekularformel |
C19H24N2O3S |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-(benzylsulfanylmethyl)-6-(diethylaminomethyl)-4-nitrophenol |
InChI |
InChI=1S/C19H24N2O3S/c1-3-20(4-2)12-16-10-18(21(23)24)11-17(19(16)22)14-25-13-15-8-6-5-7-9-15/h5-11,22H,3-4,12-14H2,1-2H3 |
InChI-Schlüssel |
UWWQTPAGMABNIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C(=CC(=C1)[N+](=O)[O-])CSCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.